molecular formula C8H14Cl2N2O B2600828 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2097897-76-0

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No. B2600828
CAS RN: 2097897-76-0
M. Wt: 225.11
InChI Key: ZVOKVPGOBGIBNL-UHFFFAOYSA-N
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Description

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O. It is also known as MPEDA, and it is a white crystalline powder that is soluble in water. This compound is widely used in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Catalysts in Chemical Reactions

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride derivatives have been utilized in the synthesis of various catalytic complexes. For instance, Zulu et al. (2020) described its use in the creation of Palladium(II) complexes, which acted as effective catalysts for the methoxycarbonylation of olefins, producing linear and branched esters (Zulu, Nyamato, Tshabalala, & Ojwach, 2020). Similarly, Nyamato, Ojwach, and Akerman (2015) synthesized (imino)pyridine palladium(II) complexes using this compound, which demonstrated high catalytic activities in selective ethylene dimerization processes (Nyamato, Ojwach, & Akerman, 2015).

Ligand Synthesis and Coordination Chemistry

The compound is also instrumental in synthesizing ligands for coordination chemistry applications. Nyamato, Ojwach, and Akerman (2016) detailed how reductions of related imine compounds led to the production of various (amino)pyridine ligands. These ligands, when reacted with nickel(II) complexes, formed active catalysts for ethylene oligomerization (Nyamato, Ojwach, & Akerman, 2016).

Structural Studies in Crystallography

In crystallography, the compound has been used in studying protonation sites and hydrogen bonding. Böck et al. (2021) explored the synthesis and structural characterization of derivatives, revealing different sites of protonation and diverse intermolecular hydrogen bonding patterns (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Chemical Reactivity and Synthesis

The compound has also been studied for its reactivity and potential in synthesizing other complex molecules. Consiglio et al. (1982) investigated its reactions with cyclic secondary amines, providing insights into its kinetic behaviors and potential applications in chemical synthesis (Consiglio, Arnone, Spinelli, & Noto, 1982).

Mechanism of Action

Target of Action

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride primarily targets the histamine H1 receptor. This receptor is a G-protein-coupled receptor involved in various physiological processes, including the regulation of sleep-wake cycles, immune response, and neurotransmission . By binding to the histamine H1 receptor, 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride can modulate these processes.

Mode of Action

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride interacts with the histamine H1 receptor by mimicking the natural ligand, histamine. Upon binding, it induces a conformational change in the receptor, activating downstream signaling pathways. This interaction can lead to either agonistic or antagonistic effects, depending on the specific context and receptor state .

Biochemical Pathways

The binding of 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride to the histamine H1 receptor activates several intracellular signaling cascades, including the phospholipase C (PLC) pathway. Activation of PLC leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC). These events result in various cellular responses, such as changes in gene expression, cell proliferation, and immune responses .

Pharmacokinetics

The pharmacokinetics of 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and distributed throughout the body, including the central nervous system. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys. These properties influence its bioavailability and duration of action .

Result of Action

The molecular and cellular effects of 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride include modulation of neurotransmitter release, alteration of immune cell activity, and regulation of vascular permeability. These effects can lead to therapeutic outcomes such as reduced allergic reactions, improved sleep quality, and enhanced cognitive function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride. For instance, extreme pH levels can affect the compound’s ionization state, altering its binding affinity to the histamine H1 receptor. Similarly, temperature fluctuations can impact its stability and shelf life .

: Sigma-Aldrich

properties

IUPAC Name

2-methoxy-1-pyridin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-6-8(9)7-3-2-4-10-5-7;;/h2-5,8H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOKVPGOBGIBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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